molecular formula C7H13NO2 B14721850 3-Nitro-2-heptene CAS No. 6065-13-0

3-Nitro-2-heptene

Cat. No.: B14721850
CAS No.: 6065-13-0
M. Wt: 143.18 g/mol
InChI Key: BSAMBMGETTWYCN-DAXSKMNVSA-N
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Description

3-Nitro-2-heptene is an organic compound with the molecular formula C7H13NO2 It is a nitroalkene, characterized by the presence of a nitro group (-NO2) attached to a heptene backbone

Preparation Methods

The synthesis of 3-Nitro-2-heptene can be achieved through several methods. One common approach involves the nitration of 2-heptene. This process typically uses nitric acid (HNO3) as the nitrating agent under controlled conditions to introduce the nitro group at the desired position on the heptene chain. The reaction is usually carried out in the presence of a solvent such as acetic acid to facilitate the nitration process .

Industrial production methods for this compound may involve large-scale nitration processes, where the reaction conditions are optimized for higher yields and purity. These methods often include steps for purification, such as distillation or recrystallization, to obtain the final product in a usable form .

Chemical Reactions Analysis

3-Nitro-2-heptene undergoes various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form nitroalkanes or other oxidized derivatives.

    Reduction: Reduction of the nitro group can yield amines or hydroxylamines, depending on the reagents and conditions used.

    Substitution: The nitro group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.

Common reagents used in these reactions include hydrogen gas (H2) for reduction, and oxidizing agents like potassium permanganate (KMnO4) for oxidation. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

3-Nitro-2-heptene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable compound for studying reaction mechanisms and developing new synthetic methodologies.

    Biology: The compound’s nitro group can be used in the design of bioreductive agents, which are activated under hypoxic conditions commonly found in tumors.

    Medicine: Research into nitroalkenes like this compound explores their potential as prodrugs, which are inactive compounds that can be metabolized into active drugs within the body.

    Industry: It can be used in the production of specialty chemicals and materials, where its unique properties are leveraged for specific applications.

Mechanism of Action

The mechanism of action of 3-Nitro-2-heptene involves its interaction with biological molecules through its nitro group. This group can undergo bioreduction in hypoxic environments, leading to the formation of reactive intermediates that can interact with cellular components. These interactions can result in the selective targeting of hypoxic cells, such as those found in tumors, making it a promising compound for cancer therapy .

Comparison with Similar Compounds

3-Nitro-2-heptene can be compared with other nitroalkenes and nitroalkanes:

The uniqueness of this compound lies in its specific structure, which combines the reactivity of the nitro group with the properties of the heptene backbone, making it a versatile compound for various applications.

Properties

CAS No.

6065-13-0

Molecular Formula

C7H13NO2

Molecular Weight

143.18 g/mol

IUPAC Name

(Z)-3-nitrohept-2-ene

InChI

InChI=1S/C7H13NO2/c1-3-5-6-7(4-2)8(9)10/h4H,3,5-6H2,1-2H3/b7-4-

InChI Key

BSAMBMGETTWYCN-DAXSKMNVSA-N

Isomeric SMILES

CCCC/C(=C/C)/[N+](=O)[O-]

Canonical SMILES

CCCCC(=CC)[N+](=O)[O-]

Origin of Product

United States

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